硫代丙嗪

描述

硫代丙嗪是一种强效的神经阻滞剂,属于吩噻嗪类药物。它主要用作抗精神病药物,用于治疗急性及慢性精神分裂症,包括对更常见的神经阻滞剂无效的病例。 此外,硫代丙嗪还用于治疗躁狂症 .

科学研究应用

硫代丙嗪具有广泛的科学研究应用:

化学: 它被用作吩噻嗪衍生物及其化学性质研究的模型化合物。

生物学: 硫代丙嗪用于神经递质通路和受体相互作用的研究。

医学: 它因其抗精神病作用及其在治疗精神分裂症和躁狂症中的疗效而被广泛研究。

作用机制

硫代丙嗪作为各种突触后受体的拮抗剂:

多巴胺受体: 它阻断D1、D2、D3和D4亚型,与它的抗精神病作用有关。

血清素受体: 它拮抗5-HT1和5-HT2受体,有助于其抗焦虑、抗抑郁和抗攻击作用。

组胺受体: 它阻断H1受体,导致镇静和止吐作用。

α-肾上腺素受体: 它拮抗α1和α2受体,导致降压作用。

毒蕈碱受体: 它阻断M1和M2受体,导致抗胆碱能副作用

生化分析

Biochemical Properties

Thioproperazine acts as an antagonist on different postsynaptic receptors . It interacts with dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors . The nature of these interactions is antagonistic, meaning that Thioproperazine blocks the action of these receptors .

Cellular Effects

Thioproperazine has a marked cataleptic and antiapomorphine activity associated with relatively slight sedative, hypothermic, and spasmolytic effects . It influences cell function by blocking various receptors, thereby altering cell signaling pathways and potentially impacting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Thioproperazine exerts its effects through binding interactions with various biomolecules, including enzymes and receptors . It acts as an antagonist, blocking the action of these molecules, which can lead to changes in gene expression .

准备方法

合成路线及反应条件: 硫代丙嗪的合成涉及几个关键步骤:

硫醚形成: 2-氨基苯硫酚与4-氯-N,N-二甲基-3-硝基苯磺酰胺反应生成4-(2-氨基苯基)硫代-N,N-二甲基-3-硝基苯磺酰胺。

桑德迈尔反应: 该中间体与溴化亚铜进行桑德迈尔反应,生成4-[(2-溴苯基)硫代]-N,N'-二甲基-3-硝基苯磺酰胺。

贝尚还原: 硝基的还原生成3-氨基-4-[(2-溴苯基)硫代]-N,N-二甲基苯磺酰胺。

戈德堡反应: 此步骤完成吩噻嗪环的形成,生成N,N-二甲基-10H-吩噻嗪-2-磺酰胺。

工业生产方法: 硫代丙嗪的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用自动化反应器,精确控制反应条件以及纯化技术,以确保最终产品的高产率和纯度。

化学反应分析

反应类型: 硫代丙嗪会发生各种化学反应,包括:

氧化: 硫代丙嗪可被氧化生成亚砜和砜。

还原: 中间体中的硝基可以还原成胺。

取代: 中间体中的卤原子可以被其他官能团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 贝尚还原中使用铁和盐酸等还原剂。

取代: 桑德迈尔反应中使用溴化亚铜等试剂。

主要产物:

氧化: 亚砜和砜。

还原: 胺。

取代: 溴代吩噻嗪衍生物.

相似化合物的比较

硫代丙嗪与其他吩噻嗪衍生物相比,例如:

氯丙嗪: 与硫代丙嗪不同,氯丙嗪具有明显的抗组胺和抗血清素作用。

氟奋乃静: 与氟奋乃静相比,硫代丙嗪的催眠作用更明显。

奋乃静: 硫代丙嗪的镇静和降压作用比奋乃静弱。

独特之处: 硫代丙嗪的独特之处在于其明显的催眠作用和抗阿朴吗啡活性,以及相对轻微的镇静作用,以及没有抗血清素和降压作用 .

属性

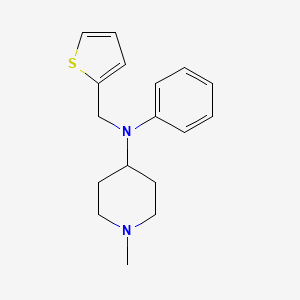

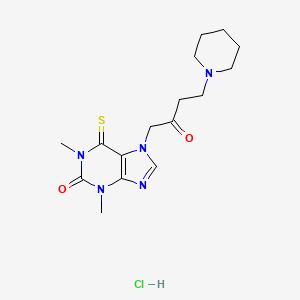

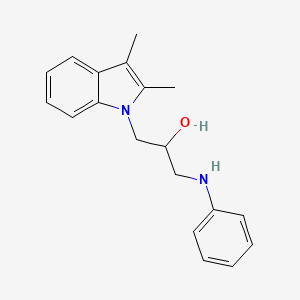

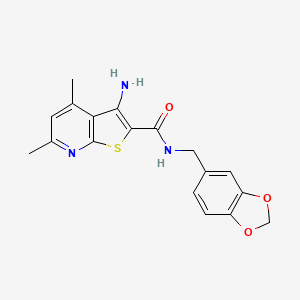

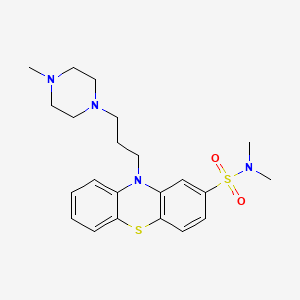

IUPAC Name |

N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2S2/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25/h4-5,7-10,17H,6,11-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYCZNZBPPHOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023655 | |

| Record name | Thioproperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thioproperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.69e-02 g/L | |

| Record name | Thioproperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Thioproperazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects). | |

| Record name | Thioproperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

316-81-4 | |

| Record name | Thioproperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioproperazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioproperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thioproperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioproperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPROPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ050AQ56X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thioproperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | Thioproperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thioproperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of thioproperazine?

A1: Thioproperazine exerts its effects primarily by blocking dopamine receptors in the brain [, , , , ]. This action is believed to contribute to its antipsychotic effects.

Q2: How does thioproperazine's dopamine receptor blockade differ from other phenothiazines?

A2: While thioproperazine shares the dopamine receptor blocking action with other phenothiazines, it demonstrates a higher potency for inducing cataleptic states in animal models compared to chlorpromazine []. This suggests a potentially different binding affinity or selectivity profile for dopamine receptor subtypes.

Q3: Does thioproperazine interact with other neurotransmitter systems in the brain?

A3: Research suggests that thioproperazine might interact with other neurotransmitter systems besides dopamine. Studies indicate potential effects on acetylcholine levels in the striatum, similar to dopaminergic agonists []. It also shows interactions with gamma-aminobutyric acid (GABA) uptake in rat brain synaptosomes []. Moreover, research suggests its potential role in influencing prolactin and magnesium levels []. Further research is necessary to fully elucidate these interactions.

Q4: What is the molecular formula and weight of thioproperazine?

A4: Thioproperazine has the molecular formula C23H31N3O2S2 and a molecular weight of 445.63 g/mol [, , ].

Q5: Are there spectroscopic techniques used to characterize thioproperazine?

A5: Yes, several spectroscopic techniques have been employed in the characterization of thioproperazine. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of thioproperazine and its metabolites, particularly regarding the position of N-oxidation on the piperazine ring [].

- Fluorescence Spectroscopy: Utilized to study the binding of thioproperazine to proteins like myosin B, offering insights into potential structural changes and interactions [].

- Mass Spectrometry: Employed to analyze the fragmentation patterns of thioproperazine and its derivatives, providing valuable information for structural elucidation and stability studies [].

- UV-Spectrophotometry: A standard technique for the quantification of thioproperazine in pharmaceutical formulations, often used in comparative studies with other analytical methods [, ].

Q6: What is being done to improve the stability of thioproperazine formulations?

A6: While amber-colored containers provide additional photoprotection, research highlights the critical role of antioxidants in preserving thioproperazine stability in pharmaceutical preparations [].

Q7: Does thioproperazine exhibit any catalytic properties?

A7: There is no evidence within the provided research suggesting that thioproperazine possesses inherent catalytic properties. Its pharmacological actions primarily stem from its interactions with biological targets like receptors and enzymes, rather than from direct catalytic activity.

Q8: Have computational methods been applied to study thioproperazine?

A8: While the provided research doesn't delve into specific computational studies on thioproperazine itself, it highlights the application of the Hammett equation in understanding the relationship between the structure and stability of various perazine derivatives, including thioproperazine []. This suggests the potential for employing computational approaches like quantitative structure-activity relationship (QSAR) modeling to further explore the properties of thioproperazine and its analogs.

Q9: What is the evidence for thioproperazine's efficacy in preclinical models?

A9: Preclinical studies using animal models demonstrate the antipsychotic effects of thioproperazine. It effectively protects mice from the behavioral effects of dexamphetamine, a drug known to induce psychosis-like symptoms []. Additionally, it shows potent antiemetic effects in dogs against apomorphine-induced emesis [].

Q10: What about its efficacy in clinical trials for schizophrenia?

A10: Several clinical trials have investigated thioproperazine's efficacy in treating schizophrenia. While some studies report improvements in patients with chronic schizophrenia, others indicate limited benefits [, , ]. The variability in findings might be attributed to factors such as differences in patient populations, study designs, and dosage regimens. Notably, thioproperazine's tendency to induce extrapyramidal side effects, a common limitation of many typical antipsychotics, has posed challenges in its clinical use [, ].

Q11: What are the known side effects of thioproperazine?

A11: Thioproperazine is associated with a high incidence of extrapyramidal side effects, including Parkinsonian symptoms like rigidity, akinesia, and tardive dyskinesia [, , ]. These side effects, while manageable with anti-Parkinsonian medications, can be distressing for patients and limit the drug's long-term use.

- Drug Delivery and Targeting: The development of pipotiazine palmitate, a long-acting injectable formulation of thioproperazine, highlights the ongoing efforts to improve drug delivery and achieve sustained therapeutic effects [].

- Analytical Methods and Techniques: Various analytical methods, including spectrofluorimetry, gas chromatography, and high-performance liquid chromatography (HPLC), have been developed and validated for the accurate quantification of thioproperazine in pharmaceutical formulations and biological samples [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。